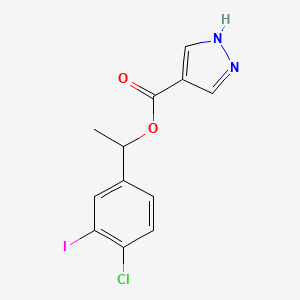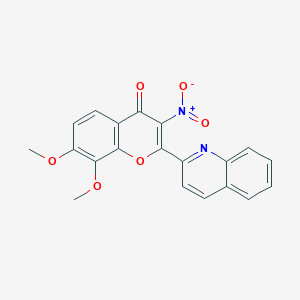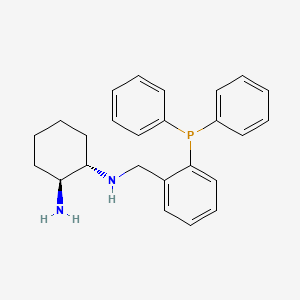
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine is a chiral phosphine ligand widely used in asymmetric synthesis. This compound is known for its high enantioselectivity and efficiency in various catalytic processes, making it a valuable tool in organic chemistry and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine typically involves the reaction of cyclohexane-1,2-diamine with diphenylphosphine in the presence of a suitable base. The reaction is carried out under inert atmosphere conditions to prevent oxidation of the phosphine group. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and automated systems to ensure consistent quality and yield. The compound is often produced in batch processes, with stringent quality control measures to meet industrial standards.
化学反応の分析
Types of Reactions
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The compound can participate in reduction reactions, often facilitated by transition metal catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phosphine group.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as sodium borohydride for reduction reactions, and nucleophiles for substitution reactions. Typical reaction conditions involve inert atmospheres, controlled temperatures, and the use of solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation reactions yield phosphine oxides, while reduction reactions can produce various reduced forms of the compound .
科学的研究の応用
(1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine has a wide range of scientific research applications:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, facilitating the synthesis of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and agrochemicals, where enantioselectivity is crucial .
作用機序
The mechanism of action of (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine involves its role as a chiral ligand in catalytic processes. The compound coordinates with transition metals to form chiral complexes, which then facilitate enantioselective reactions. The molecular targets include various substrates that undergo transformation in the presence of the chiral catalyst, leading to the formation of enantiomerically enriched products .
類似化合物との比較
Similar Compounds
- (1S,2S)-2-(Diphenylphosphino)cyclohexylamine
- (1S,2S)-(2-Amino-1-phenylpropyl)diphenylphosphine
- (1R,2R)-N,N′-Bis[2-(diphenylphosphino)benzyl]cyclohexane-1,2-diamine
Uniqueness
Compared to similar compounds, (1S,2S)-N1-(2-(Diphenylphosphino)benzyl)cyclohexane-1,2-diamine offers higher enantioselectivity and efficiency in catalytic processes. Its unique structure allows for better coordination with transition metals, leading to more effective catalysis. Additionally, its versatility in various chemical reactions makes it a preferred choice in both research and industrial applications .
特性
分子式 |
C25H29N2P |
|---|---|
分子量 |
388.5 g/mol |
IUPAC名 |
(1S,2S)-2-N-[(2-diphenylphosphanylphenyl)methyl]cyclohexane-1,2-diamine |
InChI |
InChI=1S/C25H29N2P/c26-23-16-8-9-17-24(23)27-19-20-11-7-10-18-25(20)28(21-12-3-1-4-13-21)22-14-5-2-6-15-22/h1-7,10-15,18,23-24,27H,8-9,16-17,19,26H2/t23-,24-/m0/s1 |
InChIキー |
WUNIFWZIPAROKM-ZEQRLZLVSA-N |
異性体SMILES |
C1CC[C@@H]([C@H](C1)N)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
C1CCC(C(C1)N)NCC2=CC=CC=C2P(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-4H-benzo[4,5]imidazo[1,2-b]pyrazol-3-amine](/img/structure/B12886506.png)
![[1,2-Bis[[3-(trifluoromethyl)phenyl]imino]acenaphthene](chloro)(methyl)palladium](/img/structure/B12886511.png)

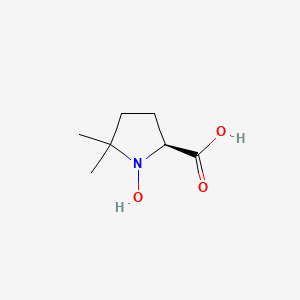
![4-[(Trimethylsilyl)oxy]-2-(triphenyl-lambda~5~-phosphanylidene)butanenitrile](/img/structure/B12886530.png)
![4-((1H-Benzo[d]imidazol-2-yl)methyl)isoxazole](/img/structure/B12886534.png)
![4-(Difluoromethyl)-2-nitrobenzo[d]oxazole](/img/structure/B12886539.png)
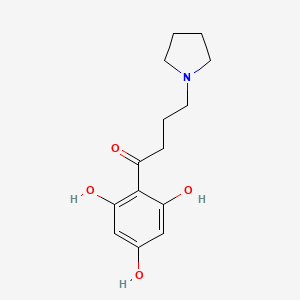
![2-(Carboxy(hydroxy)methyl)-7-methylbenzo[d]oxazole](/img/structure/B12886554.png)
![2-{Butyl[(5-methoxyfuran-2-yl)methyl]amino}ethan-1-ol](/img/structure/B12886574.png)
